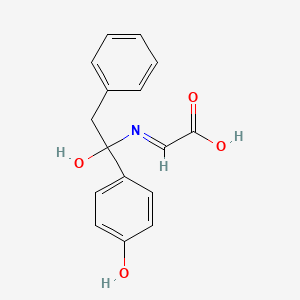
(1)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 259-300-7, also known as ProClin 300, is a widely used preservative in various industrial and scientific applications. It is primarily composed of two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are known for their broad-spectrum antimicrobial activity, making them effective in preserving products by inhibiting the growth of bacteria, fungi, and yeasts.
准备方法
The synthesis of ProClin 300 involves the reaction of 2-methyl-4-isothiazolin-3-one with chlorine to produce 5-chloro-2-methyl-4-isothiazolin-3-one. This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale chemical reactors where the reactants are combined and allowed to react under specific temperature and pressure conditions. The resulting product is then purified and formulated into a preservative solution.
化学反应分析
ProClin 300 undergoes several types of chemical reactions, including:
Oxidation: The isothiazolone ring can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents, resulting in the cleavage of the isothiazolone ring.
Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other functional groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
ProClin 300 is extensively used in scientific research due to its antimicrobial properties. Some of its applications include:
Chemistry: Used as a preservative in various chemical reagents and solutions to prevent microbial contamination.
Biology: Employed in biological assays and experiments to maintain the sterility of samples and reagents.
Medicine: Incorporated into diagnostic reagents and kits to extend their shelf life and ensure accurate results.
Industry: Utilized in the formulation of paints, coatings, and adhesives to prevent microbial growth and spoilage.
作用机制
The antimicrobial activity of ProClin 300 is attributed to its ability to disrupt the central metabolic cycle of microbial cells, known as the Krebs cycle. The active components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, inhibit key enzymes in the Krebs cycle, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption leads to a loss of ATP production, ultimately causing cell death.
相似化合物的比较
ProClin 300 is unique due to its broad-spectrum antimicrobial activity and stability over a wide pH range. Similar compounds include:
ProClin 150: Another isothiazolone-based preservative with similar antimicrobial properties but different formulation and concentration.
Kathon CG: A preservative containing a mixture of isothiazolones, used in personal care products and cosmetics.
Acticide MBS: A biocide used in industrial applications, also based on isothiazolone chemistry.
ProClin 300 stands out due to its effectiveness at low concentrations and compatibility with various enzymes and diagnostic assay indicators.
属性
CAS 编号 |
54713-12-1 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC 名称 |
(2E)-2-[1-hydroxy-1-(4-hydroxyphenyl)-2-phenylethyl]iminoacetic acid |
InChI |
InChI=1S/C16H15NO4/c18-14-8-6-13(7-9-14)16(21,17-11-15(19)20)10-12-4-2-1-3-5-12/h1-9,11,18,21H,10H2,(H,19,20)/b17-11+ |
InChI 键 |
KOMLOUCGLDICJC-GZTJUZNOSA-N |
手性 SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)O)(/N=C/C(=O)O)O |
规范 SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)O)(N=CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


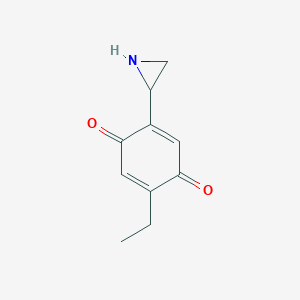
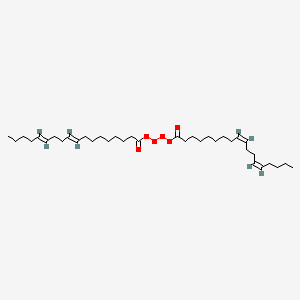
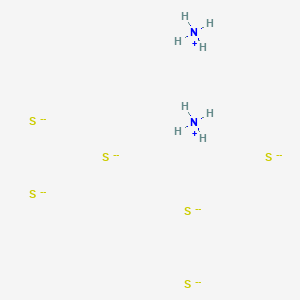

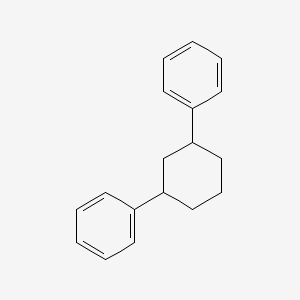
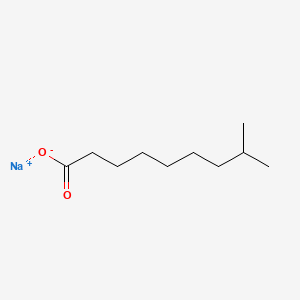
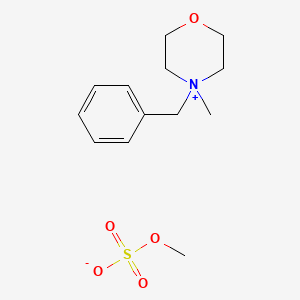

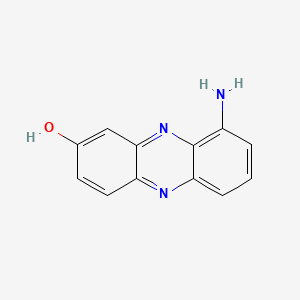


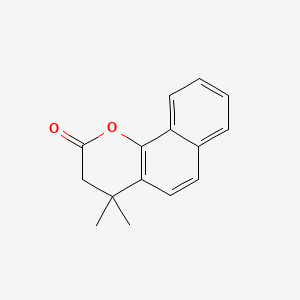
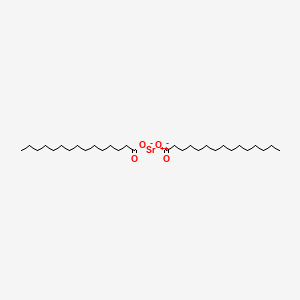
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)
